REACTION_SMILES
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[Br:21][CH2:22][C:23](=[O:24])[O:25][CH2:26][CH3:27].[C:15](=[O:16])([O-:17])[O-:18].[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[Cs+:19].[Cs+:20].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]2.[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH2:33]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]2[c:11]([cH:12][cH:13]1)[N:10]([CH2:22][C:23](=[O:24])[O:25][CH2:26][CH3:27])[C:9](=[O:14])[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc([N+](=O)[O-])ccc2N1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CN1C(=O)CCc2cc([N+](=O)[O-])ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |